

Application Notes and Protocols: JNJ-7925476 Hydrochloride

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Compound of Interest

Compound Name: JNJ-7925476 hydrochloride

Cat. No.: B1673075

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Introduction

JNJ-7925476 hydrochloride is a potent triple monoamine reuptake inhibitor, targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2][3] This activity leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the central nervous system, making it a subject of interest for research into depression and other neurological disorders.[1][4] These application notes provide detailed protocols for the preparation and storage of **JNJ-7925476 hydrochloride** solutions to ensure experimental consistency and reproducibility.

Physicochemical and Storage Information

Proper handling and storage of **JNJ-7925476 hydrochloride** are critical for maintaining its stability and activity. The following table summarizes the key information for the compound.

Parameter	Value	Source
Molecular Formula	C ₂₀ H ₂₀ ClN	[2]
Molecular Weight	309.83 g/mol	[2]
CAS Number	109085-56-5	[2]

Storage Conditions

To ensure the long-term stability of **JNJ-7925476 hydrochloride**, the following storage conditions are recommended.

Form	Storage Temperature	Shelf Life	Shipping
Powder	-20°C	3 years	Ambient or with blue ice
In Solvent	-80°C	1 year	-

Source:[2][5]

Solution Preparation

The solubility of **JNJ-7925476 hydrochloride** is a key factor in the preparation of stock and working solutions. While specific solubility limits in various solvents are not extensively published, a common formulation for in vivo studies involves a co-solvent system.

Recommended Solvents and Formulation

JNJ-7925476 free base is known to be soluble in DMSO.[6] For in vivo applications of the hydrochloride salt, a multi-component vehicle is often used to achieve the desired concentration and ensure biocompatibility.

Solvent/Vehicle Component	Purpose	Example Formulation for a 2 mg/mL solution
DMSO	Primary Solubilizing Agent	-
PEG300	Co-solvent	30%
Tween 80	Surfactant/Emulsifier	5%
Saline/PBS/ddH ₂ O	Vehicle	60%

Source:[2]

Protocol for Preparation of a 2 mg/mL JNJ-7925476 Hydrochloride Solution

This protocol details the steps to prepare a 2 mg/mL working solution suitable for in vivo experiments.

Materials:

- **JNJ-7925476 hydrochloride** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween 80, sterile
- Phosphate-buffered saline (PBS) or sterile saline, pH 7.4
- Sterile conical tubes (1.5 mL, 15 mL)
- Calibrated pipettes and sterile tips
- Vortex mixer
- Sonicator (optional)

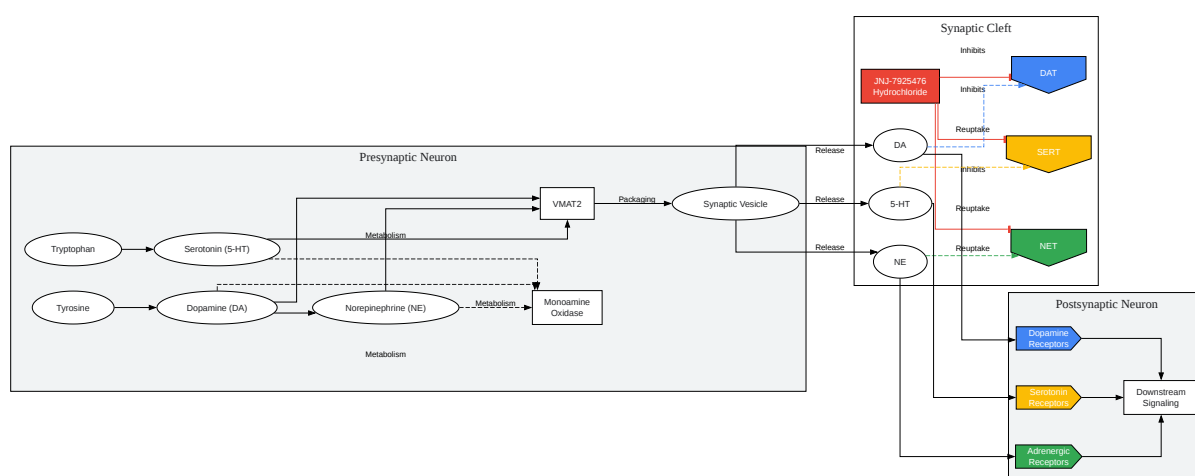
Procedure:

- **Weighing the Compound:** Accurately weigh the required amount of **JNJ-7925476 hydrochloride** powder in a sterile microcentrifuge tube. For 1 mL of a 2 mg/mL solution, weigh 2 mg of the compound.
- **Initial Solubilization:** Add a small volume of DMSO to the powder. For example, to prepare 1 mL of the final solution, start by adding 50 µL of DMSO to the 2 mg of powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid in dissolution.

- Addition of Co-solvents: In a separate sterile 15 mL conical tube, prepare the vehicle solution. For a final volume of 1 mL, combine:
 - 300 μ L of PEG300
 - 50 μ L of Tween 80
 - 600 μ L of PBS or saline Vortex the vehicle mixture until it is homogeneous.
- Final Formulation: Slowly add the dissolved **JNJ-7925476 hydrochloride** in DMSO (from step 2) to the vehicle mixture (from step 3) while vortexing. Continue to vortex for several minutes to ensure a clear and homogenous solution.
- Final Volume Adjustment: If necessary, adjust the final volume to 1 mL with the vehicle solution.
- Storage: Use the prepared solution immediately or aliquot and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Mechanism of Action: Signaling Pathway

JNJ-7925476 acts by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft. This blockage of the respective transporters (SERT, NET, DAT) leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.^[4]

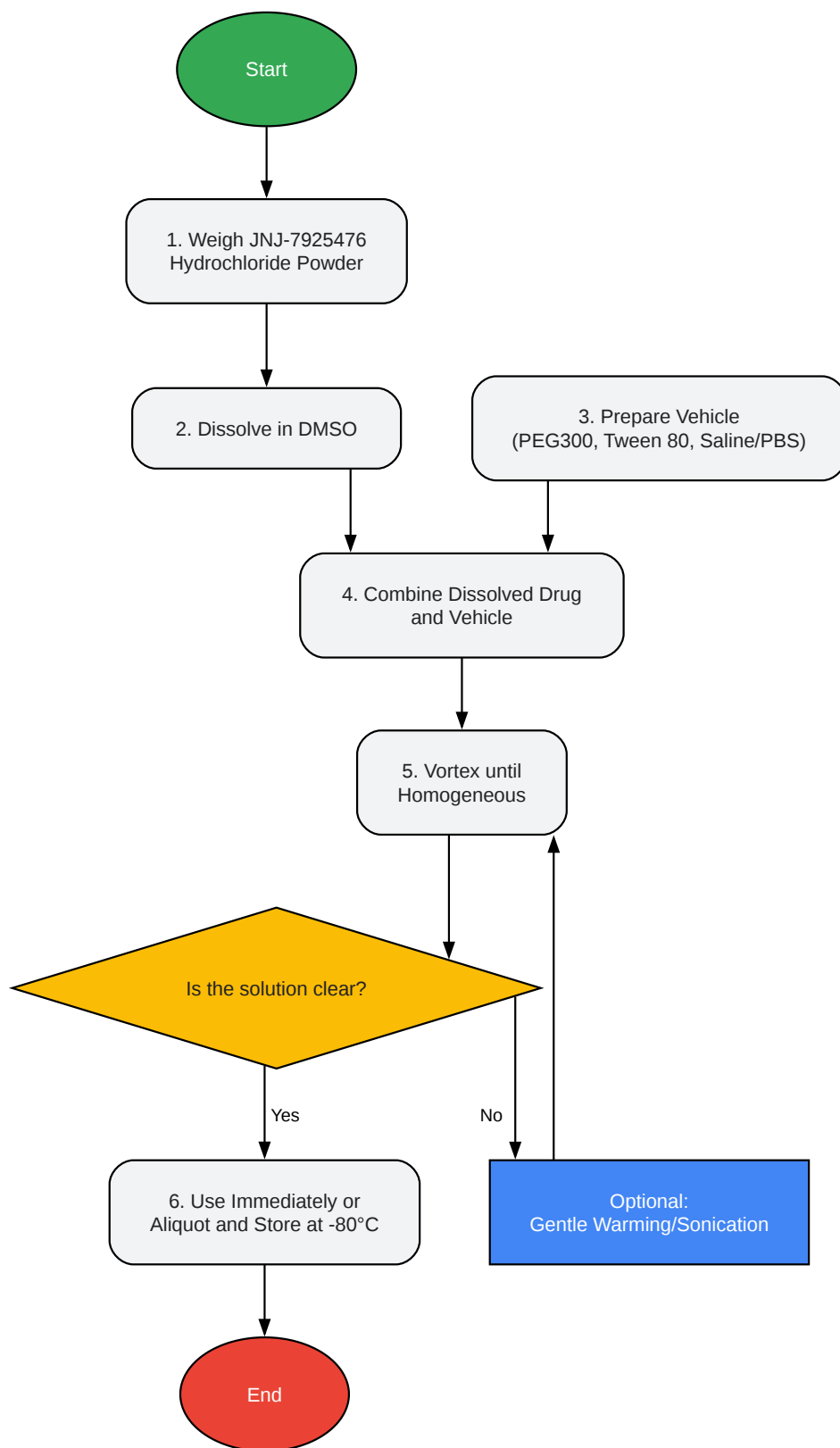


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Caption: Mechanism of action of **JNJ-7925476 hydrochloride**.

Experimental Workflow: Solution Preparation

The following diagram illustrates the logical flow for the preparation of a **JNJ-7925476 hydrochloride** solution for experimental use.



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